4,5-Dichloro-2-methylcinnamic acid
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Overview
Description
4,5-Dichloro-2-methylcinnamic acid is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a methyl group at the 2nd position on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methylcinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methylcinnamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
4,5-Dichloro-2-methylcinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Dichloro-2-methylcinnamic acid include other derivatives of cinnamic acid, such as:
- 3,4-Dichlorocinnamic acid
- 2,3-Dichlorocinnamic acid
- 4-Methylcinnamic acid
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms and the methyl group on the phenyl ring.
Properties
Molecular Formula |
C10H8Cl2O2 |
---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(4,5-dichloro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-8(11)9(12)5-7(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI Key |
HYONGMUZPOUOFN-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C/C(=O)O)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1C=CC(=O)O)Cl)Cl |
Origin of Product |
United States |
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